Cas no 1803609-60-0 (2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochloride)

2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochloride
-
- MDL: MFCD28139489
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-193519-2.5g |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 2.5g |
$1370.0 | 2023-09-17 | |
Enamine | EN300-193519-10g |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 10g |
$3007.0 | 2023-09-17 | |
1PlusChem | 1P01BHJ9-100mg |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 100mg |
$303.00 | 2025-03-19 | |
1PlusChem | 1P01BHJ9-1g |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 1g |
$812.00 | 2025-03-19 | |
1PlusChem | 1P01BHJ9-50mg |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 50mg |
$215.00 | 2025-03-19 | |
1PlusChem | 1P01BHJ9-2.5g |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 2.5g |
$1558.00 | 2025-03-19 | |
TRC | C996073-50mg |
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 50mg |
$ 185.00 | 2022-06-06 | ||
TRC | C996073-100mg |
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 100mg |
$ 275.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005481-5g |
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 5g |
¥9926.0 | 2023-04-01 | |
Enamine | EN300-193519-0.05g |
2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride |
1803609-60-0 | 95% | 0.05g |
$162.0 | 2023-09-17 |
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochloride 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
8. Book reviews
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochlorideに関する追加情報
Introduction to 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride (CAS No. 1803609-60-0)
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride, identified by its CAS number 1803609-60-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a cyclohexyl substituent and the dihydrochloride salt form contribute to its unique physicochemical properties, making it a promising candidate for further investigation in drug discovery and development.
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, often exhibiting remarkable pharmacological properties due to its ability to interact with various biological targets. Specifically, 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride has been studied for its potential role in modulating enzyme activities and receptor interactions. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of this compound with high precision. These studies suggest that it may exhibit inhibitory effects on certain kinases and transcription factors, which are critical in cancer biology and inflammatory diseases.
In the context of oncology research, imidazopyridines have shown promise as scaffolds for developing novel antitumor agents. The cyclohexyl group in 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride may enhance solubility and bioavailability while maintaining favorable pharmacokinetic profiles. Preliminary in vitro studies have demonstrated that this compound can interfere with signaling pathways involved in cell proliferation and survival. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) or Janus kinases (JAKs), which are frequently dysregulated in cancer cells. These findings align with the growing interest in targeting multiple pathways simultaneously to achieve synergistic therapeutic effects.
The dihydrochloride salt form of this compound is particularly noteworthy for its improved stability and solubility compared to the free base form. This characteristic is crucial for pharmaceutical applications, as it facilitates formulation development and enhances drug delivery efficiency. The salt form also ensures better handling and storage conditions, which are essential for maintaining the integrity of active pharmaceutical ingredients (APIs). Such improvements are often required when transitioning from laboratory-scale synthesis to industrial production.
Recent research has also explored the potential of 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride as a lead compound for further derivatization. By modifying specific functional groups within the imidazopyridine core or introducing additional substituents at strategic positions, chemists can fine-tune its biological activity. This approach has been successfully employed in other drug discovery programs where lead optimization plays a pivotal role in identifying more potent and selective molecules. The cyclohexyl group provides a versatile handle for such modifications while maintaining the core pharmacophoric features necessary for biological activity.
From a synthetic chemistry perspective, 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride offers an intriguing challenge due to its complex heterocyclic structure. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic routes for such complex molecules. For example,transition metal-catalyzed cross-coupling reactions have been instrumental in constructing the imidazopyridine core with minimal byproducts.
The pharmacokinetic profile of 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride is another critical aspect that has been investigated through preclinical studies. These studies aim to determine parameters such as absorption、distribution、metabolism、and excretion (ADME), which are essential for assessing drug safety and efficacy before human trials begin。Initial data suggest that this compound exhibits moderate oral bioavailability,with a reasonable half-life,indicating potential for therapeutic use。However, further studies are needed to fully understand its metabolic fate and any potential drug-drug interactions。
In conclusion, 2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-cpyridine dihydrochloride (CAS No. 1803609-60-0) represents a fascinating compound with significant potential in pharmaceutical research。 Its unique structural features,combined with promising preclinical data,make it an attractive candidate for further exploration。 As research continues to uncover new therapeutic targets,compounds like this one will play an increasingly important role in developing next-generation treatments for various diseases。 The ongoing efforts to optimize its synthesis,pharmacokinetics,and biological activity underscore the importance of interdisciplinary collaboration between chemists,biologists,and clinicians。
1803609-60-0 (2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine dihydrochloride) 関連製品
- 1794737-42-0(Sertindole-d)
- 1804758-01-7(5-(Chloromethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 865106-46-3(6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one)
- 2229681-97-2(3-(1H-indol-2-yl)prop-2-en-1-amine)
- 1249176-14-4(4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)
- 2229542-36-1(tert-butyl N-{1-(1-hydroxyethyl)cyclopropylmethyl}-N-(propan-2-yl)carbamate)
- 1863146-06-8(2-Azaspiro[3.4]octane, 1-(1-methyl-1H-pyrazol-4-yl)-)
- 2228393-97-1(5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid)
- 2140305-23-1(N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine)
- 1805080-28-7(4-Chloro-3-(difluoromethyl)-2-methylpyridine-5-carbonyl chloride)




